Bienvenue dans la boutique en ligne BenchChem!

3-Deazauridine 5'-triphosphate

CTP synthetase inhibition Pyrimidine metabolism Enzyme kinetics

3-Deazauridine 5'-triphosphate (3-deazaUTP) is a competitive CTP synthetase inhibitor (Ki=5.3 µM) that depletes intracellular CTP pools (t½=1.1 hr). Unlike UTP or modified UTPs (pseudouridine-5'-triphosphate, 4-thio-UTP), it is NOT an RNA polymerase substrate. The carbon-for-nitrogen substitution at the pyrimidine 3-position transforms it into a selective antimetabolite for pyrimidine deprivation and replication stress studies. Clinically validated to cross the blood-brain barrier. Ideal as an HPLC analytical standard for PK/PD studies and combination antimetabolite research. Choose this compound when specific CTPS inhibition—not RNA incorporation—is required.

Molecular Formula C10H16NO15P3
Molecular Weight 483.15 g/mol
CAS No. 54267-16-2
Cat. No. B051058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deazauridine 5'-triphosphate
CAS54267-16-2
Synonyms1-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-β-D-ribofuranosyl]-2,4(1H,3H)-pyridinedione Triethylamine Salt;  3-Deaza-UTP Triethylamine Salt;  3-Deazauridine Triphosphate Triethylamine Salt_x000B_
Molecular FormulaC10H16NO15P3
Molecular Weight483.15 g/mol
Structural Identifiers
SMILESC1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10+/m1/s1
InChIKeyIKUDFCHDBYVXHZ-QQRDMOCMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deazauridine 5'-Triphosphate (CAS 54267-16-2): Identity and Core Mechanism as a CTP Synthetase Inhibitor


3-Deazauridine 5'-triphosphate (3-deazaUTP, CAS 54267-16-2) is the intracellularly phosphorylated, active metabolite of the uridine analog prodrug 3-deazauridine (NSC 126849) [1]. It functions as a pyrimidine nucleotide antimetabolite, exerting its primary biochemical action through the competitive inhibition of cytidine triphosphate synthetase (CTPS), the enzyme responsible for the conversion of uridine 5'-triphosphate (UTP) to cytidine 5'-triphosphate (CTP) [2]. This inhibition selectively depletes intracellular CTP pools, which are essential for both RNA and DNA biosynthesis, thereby impeding cellular proliferation [3].

Why 3-Deazauridine 5'-Triphosphate Cannot Be Substituted by UTP or Other Modified Uridine Analogs


While 3-deazauridine 5'-triphosphate (3-deazaUTP) is structurally derived from uridine 5'-triphosphate (UTP), substitution by the natural substrate UTP or other commercially available UTP analogs (e.g., pseudouridine-5'-triphosphate, 4-thio-UTP) is not functionally equivalent. Unlike these compounds, which serve as substrates for RNA polymerases, 3-deazaUTP acts as a potent, competitive inhibitor of CTP synthetase (CTPS) [1]. The critical structural difference lies in the replacement of the nitrogen at the 3-position of the pyrimidine ring with a carbon, which transforms the molecule from a substrate for RNA synthesis into an antimetabolite that depletes CTP pools [2]. This unique mechanism makes 3-deazaUTP a specific tool for modulating pyrimidine nucleotide biosynthesis and inducing replication stress, a property absent in its natural counterpart UTP and other commercially available modified UTPs .

Quantitative Evidence for 3-Deazauridine 5'-Triphosphate: Comparative Data for Scientific Procurement Decisions


Competitive Inhibition of CTP Synthetase (CTPS) with a Defined Ki Value

The compound 3-deazauridine 5'-triphosphate (3-deazaUTP) acts as a competitive inhibitor of CTP synthetase purified from calf liver with respect to the natural substrate UTP. The inhibition constant (Ki) has been quantitatively determined [1]. This defines the compound's potency against its primary molecular target and allows for direct comparison with other known CTPS inhibitors.

CTP synthetase inhibition Pyrimidine metabolism Enzyme kinetics

Intracellular Accumulation and CTP Pool Depletion Kinetics in Human Lymphoblastoid Cells

In CCRF-CEM human lymphoblastoid cells treated with 100 nmol/ml of the prodrug 3-deazauridine, the active metabolite 3-deazaUTP accumulates intracellularly to concentrations exceeding 25 nmol per 10⁷ cells within 4 hours [1]. This accumulation correlates with a rapid depletion of the natural competitor CTP, which decreases with an exponential half-life of 1.1 hours [1]. Furthermore, when cells are resuspended in drug-free medium, the intracellular half-life of 3-deazaUTP is 3.4 hours, indicating sustained target engagement [1].

Pharmacokinetics Intracellular metabolite CTP depletion

Clinical Evidence of Target Engagement: Brain Tumor Penetration and Ki Exceedance

A key differentiator for 3-deazaUTP is its documented ability to penetrate the human blood-brain barrier and achieve pharmacologically active concentrations in intracerebral tumors. In a clinical study, the active metabolite 3-deazauridine 5'-triphosphate was quantified in a brain tumor sample following intravenous administration of the prodrug 3-deazauridine [1]. Critically, the measured intratumoral concentration of 3-deazaUTP 'greatly exceeded' its Ki value for CTP synthetase [1].

Clinical pharmacology Blood-brain barrier penetration Target engagement

Potentiation of Anti-HIV-1 Activity via CTP Pool Depletion

3-DeazaUTP, generated intracellularly from its prodrug 3-deazauridine, can modulate the activity of other nucleoside analogs by altering the competitive landscape of endogenous nucleotide pools. Specifically, low levels of 3-deazauridine strongly potentiated the anti-HIV-1 activity of the 5'-triphosphates of the cytidine-based analogues lamivudine (3TC) and zalcitabine (ddC) . This effect is attributed to the depletion of the endogenous competitor CTP by 3-deazaUTP, thereby enhancing the incorporation of these antiviral analogs.

HIV Nucleoside analogs Antiviral Combination therapy

Recommended Research and Industrial Application Scenarios for 3-Deazauridine 5'-Triphosphate


Investigating Pyrimidine Nucleotide Homeostasis and Replication Stress

Given its defined Ki of 5.3 µM for CTP synthetase and its ability to rapidly deplete intracellular CTP pools with a half-life of 1.1 hours in cell culture [1][2], 3-deazaUTP is ideally suited for in vitro studies examining the cellular response to pyrimidine deprivation. Researchers investigating replication stress, particularly in models where MYC overexpression drives high nucleotide demand, can utilize 3-deazaUTP (generated from its cell-permeable prodrug) to create a controlled and reversible CTP deficit, allowing for the study of downstream effects on DNA/RNA synthesis and cell cycle progression.

In Vivo CNS-Targeted Antimetabolite Research

For studies requiring a systemically administered antimetabolite that can achieve pharmacologically relevant concentrations within the central nervous system, the prodrug of 3-deazaUTP presents a validated tool. Clinical evidence confirms that its active metabolite not only crosses the blood-brain barrier but also accumulates in human brain tumors at levels that exceed its target inhibition constant (Ki) [3]. This property makes it a valuable reference compound for developing or benchmarking new therapies aimed at CNS malignancies or for studying pyrimidine metabolism in the brain.

Biochemical Modulation of Cytidine-Based Nucleoside Analogs

Researchers exploring combination antimetabolite strategies or mechanisms of antiviral drug resistance can employ 3-deazaUTP as a biochemical modulator. By depleting the endogenous competitor CTP, it has been shown to potentiate the activity of cytidine analogs like lamivudine (3TC) and zalcitabine (ddC) against HIV-1 . This application scenario is particularly relevant for studies aiming to enhance the incorporation of modified nucleotides into viral or cellular DNA/RNA by manipulating the intracellular nucleotide pool balance.

Development and Calibration of HPLC-Based Intracellular Nucleotide Assays

3-DeazaUTP serves as an essential analytical standard for the development and validation of high-performance liquid chromatography (HPLC) methods designed to monitor antimetabolite therapy. The existence of a validated HPLC assay for the simultaneous detection and quantification of 3-deazaUTP and CTP in cell extracts [2] enables precise pharmacokinetic/pharmacodynamic (PK/PD) studies. This is critical for research groups developing new CTP synthetase inhibitors or investigating the intracellular metabolism of uridine analogs, providing a benchmark for assay calibration and metabolite identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deazauridine 5'-triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.